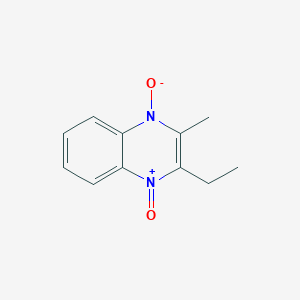

2-Ethyl-3-methylquinoxaline 1,4-dioxide

Description

Significance of N-Oxide Heterocycles in Contemporary Chemical Research

Heterocyclic N-oxides are a class of compounds that have garnered considerable attention in modern chemical research due to their versatile nature. mdpi.comnih.gov The introduction of an N-oxide moiety into a heterocyclic ring can significantly alter the molecule's electronic properties, solubility, and steric profile. researchgate.netnih.gov This modification can lead to enhanced biological activity and provides a handle for further chemical transformations. nih.gov

The N-oxide group is highly polar and capable of forming strong hydrogen bonds, which can improve a molecule's interaction with biological targets like enzymes and receptors. researchgate.netnih.gov Furthermore, the N-oxide functionality can act as an internal oxidizing agent and is often crucial for the molecule's mode of action, particularly in the development of therapeutic agents. nih.govresearchgate.net In medicinal chemistry, heterocyclic N-oxides have emerged as valuable scaffolds in the design of drugs with a wide range of applications. nih.govresearchgate.net Their unique reactivity also makes them valuable intermediates in organic synthesis and as ligands in catalysis. mdpi.comsbq.org.br

Historical Development and Evolution of Quinoxaline (B1680401) 1,4-Dioxide Chemistry

The study of quinoxaline 1,4-dioxides dates back to the mid-20th century. nih.gov Initial interest was sparked by the discovery of the antibacterial properties of naturally occurring N-oxide compounds like iodinin (B1496461) in the late 1930s. organic-chemistry.org This led to a broader investigation into the synthesis and biological potential of the quinoxaline 1,4-dioxide core.

A pivotal moment in the evolution of this field was the development of the Beirut reaction in 1965 by M.J. Haddadin and C.H. Issidorides. mdpi.comorganic-chemistry.org This reaction provides a robust and versatile method for synthesizing quinoxaline 1,4-dioxides from the cyclization of benzofuroxans with various nucleophiles like enamines or enolates. mdpi.comresearchgate.net This synthetic advancement opened the door for the creation of a vast library of derivatives, allowing for extensive structure-activity relationship (SAR) studies. nih.gov Over the decades, research has expanded from their initial use as antibacterial agents to exploring their potential in treating a wide array of diseases. researchgate.netnih.govchem960.com

Scope and Research Focus on 2-Ethyl-3-methylquinoxaline (B2476875) 1,4-dioxide within the Quinoxaline 1,4-Dioxide Class

Within the extensive family of quinoxaline 1,4-dioxides, specific substitution patterns on the pyrazine (B50134) ring dictate the compound's properties and potential applications. The focus of this article, 2-Ethyl-3-methylquinoxaline 1,4-dioxide, is a member of the 2,3-dialkyl-substituted series. While direct and extensive research specifically targeting this exact molecule is not widely documented in prominent literature, its chemical nature and potential research interest can be inferred from its close structural analogs.

For instance, the related compound, 2-acetyl-3-methylquinoxaline 1,4-dioxide, serves as a key intermediate in the synthesis of other bioactive quinoxalines. mdpi.com The synthesis of this compound would likely proceed via the established Beirut reaction, involving the condensation of benzofuroxan (B160326) with the appropriate β-dicarbonyl compound or its enamine/enolate equivalent, in this case, a derivative of 2-pentanone.

Research on similarly structured compounds, such as 2-isopropyl-3-methyl-quinoxaline 1,4-dioxide, has involved detailed crystallographic studies to understand their molecular geometry. nih.gov The primary research focus on such 2,3-disubstituted quinoxaline 1,4-dioxides has been in the realm of medicinal chemistry, exploring their antimicrobial activities. nih.govenamine.net The ethyl and methyl groups in this compound would modulate the lipophilicity and steric bulk at these positions, influencing its interaction with biological targets. Therefore, its research focus is situated within the broader effort to develop new antimicrobial agents by fine-tuning the substituents on the quinoxaline 1,4-dioxide scaffold.

Structure

3D Structure

Properties

CAS No. |

23465-79-4 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-ethyl-3-methyl-4-oxidoquinoxalin-1-ium 1-oxide |

InChI |

InChI=1S/C11H12N2O2/c1-3-9-8(2)12(14)10-6-4-5-7-11(10)13(9)15/h4-7H,3H2,1-2H3 |

InChI Key |

VNTFVBYREDHYNR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(C2=CC=CC=C2[N+]1=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 3 Methylquinoxaline 1,4 Dioxide and Its Analogues

Established Synthetic Pathways for Quinoxaline (B1680401) 1,4-Dioxides

The foundational methods for constructing the quinoxaline 1,4-dioxide scaffold have evolved significantly over time, with one particular reaction dominating the field due to its efficiency and versatility.

The Beirut Reaction: Mechanistic Insights and Adaptations

The most prominent and widely utilized method for synthesizing quinoxaline 1,4-dioxides is the Beirut Reaction. nih.govmdpi.com First described in 1965 by M.J. Haddadin and C.H. Issidorides, this reaction initially involved the condensation of benzofuroxans (also known as benzofurazan (B1196253) 1-oxides) with enamines. nih.govmdpi.comresearchgate.net It has since been adapted to become a powerful tool for creating a diverse range of functionalized quinoxaline 1,4-dioxides. researchgate.netsbq.org.br

The generally accepted mechanism of the Beirut Reaction begins with the nucleophilic attack of an enolate ion on one of the electrophilic nitrogen atoms of the benzofuroxan (B160326) ring, leading to the formation of an open-chain intermediate. sbq.org.br This is followed by an intramolecular cyclization, where the newly formed imino-oxide condenses with the carbonyl group. A subsequent dehydration step (β-elimination of water) yields the final aromatic quinoxaline 1,4-dioxide system. sbq.org.br

Figure 1: Proposed Mechanism of the Beirut Reaction

Step 1: Nucleophilic attack of enolate on benzofuroxan. Step 2: Ring opening to form an intermediate. Step 3: Intramolecular cyclization. Step 4: Dehydration to form the quinoxaline 1,4-dioxide ring.

Over the years, the scope of the Beirut Reaction has been expanded through various adaptations. These include the use of different nucleophilic partners, such as β-dicarbonyl compounds, active methylene (B1212753) nitriles, and malonic esters, in the presence of a base like triethylamine (B128534) or sodium hydride. mdpi.commdpi.comnih.gov These adaptations have made the Beirut Reaction a cornerstone in the synthesis of this class of heterocyclic N-oxides.

Cyclization Reactions Involving o-Benzofuroxans and 1,2-Dicarbonyl Compounds

The reaction between benzofuroxans and 1,2-dicarbonyl compounds (or their precursors like β-diketones) is the most significant application of the Beirut Reaction for preparing 2,3-disubstituted quinoxaline 1,4-dioxides. nih.govnih.gov Prior to the widespread adoption of the Beirut Reaction, an older method involved the condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds, but this approach is now less common. nih.govmdpi.com

In the modern context, benzofuroxan is treated with a dicarbonyl compound, which, under basic conditions, forms an enolate. This enolate then initiates the Beirut Reaction cascade to yield the quinoxaline 1,4-dioxide. The nature of the substituents on the final product is dictated by the structure of the dicarbonyl starting material. For instance, the reaction of benzofuroxan with various 1,3-diketones, 3-oxoalkanoic esters, or 3-oxoalkanamides serves as a direct route to a wide array of substituted quinoxaline 1,4-dioxides. nih.gov

Targeted Synthesis of 2-Ethyl-3-methylquinoxaline (B2476875) 1,4-dioxide and Structural Variants

The synthesis of the specifically substituted 2-Ethyl-3-methylquinoxaline 1,4-dioxide requires careful selection of starting materials to ensure the correct placement of the ethyl and methyl groups on the pyrazine (B50134) ring.

Strategies for Introducing Ethyl and Methyl Substituents at Pyrazine Ring Positions

The most direct strategy for synthesizing this compound via the Beirut Reaction is the condensation of benzofuroxan with an unsymmetrical dicarbonyl compound that contains the requisite ethyl and methyl functionalities. The ideal precursor for this reaction is 3-methyl-2,4-pentanedione (B1204033). Under basic conditions, this β-diketone can form an enolate that, upon reaction with benzofuroxan, will yield the desired 2-ethyl-3-methyl substituted product.

Alternative strategies involve the modification of a pre-formed quinoxaline 1,4-dioxide core. For example, one could envision starting with a compound like 2-acetyl-3-methylquinoxaline 1,4-dioxide. mdpi.com A subsequent Wittig reaction on the acetyl group could potentially be employed to introduce the ethyl substituent. mdpi.com Another approach could be the oxidation of 2,3-diethylquinoxaline 1,4-dioxide, although controlling such an oxidation to achieve the desired mono-methyl product would be challenging. The synthesis of related structures, such as 2-benzyl-3-methylquinoxaline-1,4-dioxides from benzylacetone, demonstrates the feasibility of using unsymmetrical ketones to generate specific 2,3-disubstituted patterns. sbq.org.br

| Starting Diketone/Ketone | Resulting Quinoxaline 1,4-Dioxide Substituents | Reference |

| Benzylacetone | 2-Benzyl-3-methyl | sbq.org.br |

| 2,3-Pentanedione | 2-Ethyl-3-methyl | Hypothetical |

| 3-Methyl-2,4-pentanedione | 2-Ethyl-3-methyl | Hypothetical |

| Trifluoromethyl-1,3-diketones | 2-Acyl-3-trifluoromethyl | nih.gov |

Regioselective Control in the Synthesis of Substituted Quinoxaline 1,4-Dioxides

Regioselectivity is a critical consideration in the synthesis of substituted quinoxaline 1,4-dioxides, particularly when using unsymmetrical starting materials.

Substituents on the Benzene (B151609) Ring: When a monosubstituted benzofuroxan is used, the Beirut reaction can produce a mixture of two regioisomers: the 6- and 7-substituted quinoxaline 1,4-dioxides. nih.gov The ratio of these isomers is heavily influenced by the electronic nature of the substituent on the benzofuroxan. Studies have shown that electron-withdrawing groups on the benzofuroxan ring tend to favor the formation of the 6-substituted isomer. nih.govnih.gov This regiochemical outcome is determined in the initial nucleophilic attack step. sbq.org.br

Substituents on the Pyrazine Ring: When an unsymmetrical dicarbonyl compound like 3-methyl-2,4-pentanedione is used, there is a potential for the formation of two different products (2-ethyl-3-methyl- and 2-methyl-3-ethyl-). The regioselectivity is governed by which carbonyl group is involved in the initial enolization and which participates in the subsequent cyclization step. In the reaction of benzofuroxan with trifluoromethyl-substituted 1,3-dicarbonyl compounds, a high degree of regioselectivity is observed, indicating that electronic differences between the carbonyl groups can effectively direct the reaction pathway. nih.gov

Advanced Synthetic Techniques for Enhanced Efficiency and Yield

To improve the synthesis of quinoxaline 1,4-dioxides, researchers have explored several advanced techniques aimed at increasing reaction rates, improving yields, and promoting more environmentally friendly conditions.

Microwave Irradiation: The use of microwave heating has been shown to significantly accelerate reaction times for modifications of the quinoxaline 1,4-dioxide scaffold, such as in oxidation and Wittig reactions. mdpi.com

Novel Catalysis: Solid catalysts like silica (B1680970) gel and molecular sieves have been employed to facilitate the condensation between benzofuroxans and enolic partners, often leading to cleaner reactions and simpler workups. nih.gov

Green Chemistry Approaches: In an effort to develop more sustainable methods, the Beirut reaction has been successfully performed in water using β-cyclodextrin as a promoter. mdpi.com Other green approaches include the use of mild, recyclable catalysts such as sulfamic acid in methanol (B129727) or silica-bonded S-sulfonic acid. researchgate.net

Dehydrogenative Coupling: While not a direct synthesis of N-oxides, advanced methods for creating the core quinoxaline ring have been developed. These include acceptorless dehydrogenative coupling routes using earth-abundant manganese pincer complexes to couple 1,2-diaminobenzene with 1,2-diols, producing water and hydrogen gas as the only byproducts. nih.govacs.org

| Technique | Application | Advantage | Reference |

| Microwave Irradiation | Oxidation, Wittig reactions | Reduced reaction time | mdpi.com |

| Silica Gel / Molecular Sieves | Beirut Reaction | Heterogeneous catalysis, easier purification | nih.gov |

| β-Cyclodextrin | Beirut Reaction | Enables reaction in water (green chemistry) | mdpi.com |

| Sulfamic Acid/MeOH | Quinoxaline Synthesis | Recyclable, mild catalyst | researchgate.net |

| Manganese Pincer Complexes | Quinoxaline Synthesis | Atom-economical, sustainable | nih.govacs.org |

Microwave-Assisted Synthesis of Quinoxaline 1,4-Dioxides

Microwave-assisted organic synthesis has emerged as a powerful tool, offering substantial improvements over conventional heating methods. e-journals.inudayton.edu This technology dramatically reduces reaction times, often from hours or days to mere minutes, while frequently providing higher product yields and purity. e-journals.inudayton.edu The application of microwave heating, particularly under solvent-free conditions, presents a cleaner, safer, and more environmentally benign alternative to traditional protocols. e-journals.in

In the context of quinoxaline synthesis, microwave irradiation has been successfully employed to drive condensation reactions between diamines and dicarbonyls. e-journals.in For instance, a series of quinoxaline derivatives have been synthesized in excellent yields (80-90%) within a short reaction time of just 3.5 minutes using microwave heating in a solvent-free medium. e-journals.in One novel microwave-assisted methodology for synthesizing quinoxaline derivatives from dichloroquinoxaline and various nucleophiles requires only 5 minutes at 160°C without a catalyst, demonstrating the efficiency and broad applicability of this technique. udayton.edu

The synthesis of quinoxaline 1,4-dioxide derivatives specifically benefits from this approach. Researchers have developed microwave-assisted procedures for the synthesis of new ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives, which streamlines the process, enhances yields, and shortens reaction times compared to conventional methods like the Beirut reaction. researchgate.net The synergy of microwave heating with solid-support catalysis has proven particularly effective. scielo.br For example, the Wittig reaction of 2-acetyl-3-methylquinoxaline 1,4-dioxide to produce an enone has been successfully conducted under microwave irradiation. mdpi.com

| Reaction/Target Compound | Starting Materials | Conditions | Reaction Time | Yield | Reference |

| Quinoxaline Derivatives | Diamines & Dicarbonyls | Microwave, Solvent-free | 3.5 minutes | 80-90% | e-journals.in |

| Disubstituted Quinoxalines | Dichloroquinoxaline & Nucleophiles | Microwave, 160°C, Catalyst-free | 5 minutes | 14-69% | udayton.edu |

| Quinoxaline-derived enone | 2-acetyl-3-methylquinoxaline 1,4-dioxide | Wittig Reaction, Microwave | Not specified | High | mdpi.com |

| Ethyl/Methyl quinoxaline-7-carboxylate 1,4-di-N-oxides | Benzofuroxane & β-keto esters | Microwave, Solid support, Solvent-free | 5+ minutes | Good | researchgate.netscielo.br |

Solid-Support Methodologies in Quinoxaline 1,4-Dioxide Preparation

The use of solid supports as catalysts or reaction media represents a significant advancement in the synthesis of quinoxaline 1,4-dioxides, aligning with the principles of green chemistry by facilitating easier work-up procedures and often enabling catalyst recycling. Various solid materials have demonstrated catalytic activity in the formation of the quinoxaline 1,4-dioxide scaffold. researchgate.netscielo.br

Research has shown that solid supports like silica gel, florisil (B1214189), alumina (B75360), 4Å molecular sieves, and clays (B1170129) such as montmorillonite (B579905) KSF and K10 are effective catalysts for the synthesis of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives. researchgate.netscielo.br These materials have been used successfully in solvent-free conditions, both at room temperature and with microwave assistance, providing a simpler, quicker, and more efficient alternative to conventional procedures. researchgate.netscielo.br In a comparative study, florisil and alumina demonstrated the best yields when combined with microwave irradiation. scielo.br

Specifically, the synthesis of 2,3-disubstituted quinoxaline 1,4-dioxides from benzofuroxan and various carbonyl compounds (1,3-diketones, 3-oxo-alkanoic esters) is carried out efficiently by adsorbing the reactants onto powdered 3A molecular sieves. researchgate.net Zeolites have also been explored, with studies indicating that the reaction proceeds on the external surface of the catalyst rather than within its pores. researchgate.net Furthermore, nano-sized catalysts, such as silica nanoparticles, have been utilized for the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions, affording high yields in short reaction times. rsc.org

| Catalyst/Solid Support | Reactants | Conditions | Outcome | Reference |

| Florisil, Alumina | Benzofuroxane & β-keto esters/2,4-diketone derivatives | Microwave-assisted, Solvent-free | Showed the best yields among tested supports. | scielo.br |

| Montmorillonite KSF & K10 | Benzofuroxane & β-keto esters/2,4-diketone derivatives | Room temp/Microwave, Solvent-free | New, efficient, and inexpensive alternative catalysts. | researchgate.netscielo.br |

| Silica Gel, 4Å Molecular Sieves | Benzofuroxane & 1,3-diketones/β-keto esters | Microwave-assisted, Solvent-free | Efficiently catalyzed the reaction. | researchgate.net |

| Alumina-supported Heteropolyoxometalates | o-phenylenediamines & 1,2-diketones | Room temperature, Toluene | Recyclable catalyst system with high yields. | nih.gov |

| Silica Nanoparticles | 1,2-diamines & 1,2-diketones | Room temperature, Solvent-free | Excellent yields and short reaction times. | rsc.org |

Sustainable and Green Chemistry Approaches in Heterocyclic Synthesis

The development of sustainable and eco-friendly synthetic protocols is a major focus in modern organic chemistry. These green approaches aim to minimize waste, avoid hazardous solvents and reagents, reduce energy consumption, and utilize renewable resources and recyclable catalysts.

A key strategy in green quinoxaline synthesis is the elimination of organic solvents. Solvent-free reactions, often facilitated by microwave irradiation or simple grinding, provide significant environmental benefits. e-journals.inias.ac.in The condensation of diamines and dicarbonyls can be achieved with excellent yields under solvent-free microwave conditions, offering a cleaner process and easier work-up. e-journals.in Another approach involves the simple grinding of substituted o-phenylene diamine and oxalic acid at room temperature, a method with outstanding atom economy. ias.ac.in

The use of water as a reaction medium is another cornerstone of green chemistry. A novel synthesis for quinoxalines has been developed using superheated water, which acts as both the solvent and a catalyst, thereby eliminating the need for any organic solvents or other additives. tuwien.at This method is fast, and the non-polar quinoxaline products phase-separate upon cooling, allowing for simple filtration. tuwien.at

Catalyst choice is also critical for sustainability. The development of efficient, recyclable catalysts is highly desirable. Heterogeneous catalysts like sulfated polyborate and alumina-supported heteropolyoxometalates have been employed for quinoxaline synthesis. nih.govias.ac.in These catalysts are easily recovered after the reaction and can be reused multiple times without a significant loss of activity, which is both economically and ecologically advantageous. nih.govias.ac.in The use of silica nanoparticles also represents a green approach, providing a wide range of active sites for efficient catalysis under mild, solvent-free conditions. rsc.org

| Green Approach | Reaction | Key Features | Reference |

| Solvent-free Synthesis | Condensation of o-phenylene diamine and dicarbonyls | Simple grinding, room temperature, excellent atom economy. | ias.ac.in |

| Aqueous Medium | Condensation of diamines and dicarbonyls | Superheated water as solvent and catalyst; no organic solvents. | tuwien.at |

| Recyclable Catalyst | Condensation of o-phenylenediamines and 1,2-diketones | Alumina-supported heteropolyoxometalates; reusable catalyst. | nih.gov |

| Recyclable Catalyst | Condensation of o-phenylenediamines and 1,2-diketones | Sulfated polyborate; solvent-free, short reaction times. | ias.ac.in |

| Nanocatalysis | Condensation of 1,2-diamines and 1,2-diketones | Silica nanoparticles; solvent-free, room temperature, high efficiency. | rsc.org |

Chemical Reactivity and Mechanistic Studies of Quinoxaline 1,4 Dioxides

Redox Chemistry of the 1,4-Dioxide System

The N-oxide groups in 2-Ethyl-3-methylquinoxaline (B2476875) 1,4-dioxide are the primary centers for its redox activity. They can be readily reduced, a property that is central to the biological activity of this class of compounds.

Bioreductive Activation Pathways and Electron Transfer Processes

The biological effects of many quinoxaline (B1680401) 1,4-dioxides, including their antimicrobial and hypoxic-selective cytotoxic activities, are predicated on their bioreductive activation. nih.govlibretexts.org This process typically involves an initial one-electron reduction of one of the N-oxide groups, a reaction often catalyzed by intracellular reductases such as NADPH:cytochrome P450 reductase. nih.gov This electron transfer results in the formation of a radical anion intermediate.

Under aerobic conditions, this radical anion can be re-oxidized by molecular oxygen, leading to the formation of superoxide (B77818) radicals and other reactive oxygen species (ROS). This futile redox cycling can contribute to cellular damage. However, under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and certain bacterial environments, the radical anion has a longer lifetime. libretexts.org This allows for subsequent chemical transformations, including further reduction and fragmentation, which can lead to the generation of DNA-damaging species. The DNA damage is considered a key mechanism of the cytotoxic and antibacterial effects of these compounds. nih.gov The presence of electron-withdrawing substituents on the quinoxaline ring is known to facilitate this bioreduction process. rsc.org

Electrochemical Characterization and Reduction Potentials

The ease of reduction of quinoxaline 1,4-dioxides can be quantified by their electrochemical reduction potentials. Cyclic voltammetry studies on various quinoxaline 1,4-dioxide derivatives have shown that they typically undergo two successive one-electron reductions. The first reduction, corresponding to the formation of the radical anion, is often a reversible or quasi-reversible process. The second reduction is generally irreversible.

The reduction potentials are significantly influenced by the nature of the substituents on the quinoxaline ring. Electron-withdrawing groups make the reduction potentials less negative, indicating that the reduction occurs more readily. Conversely, electron-donating groups have the opposite effect. While the specific reduction potential for 2-Ethyl-3-methylquinoxaline 1,4-dioxide is not widely reported, data from structurally related 2,3-dialkylquinoxaline 1,4-dioxides can provide a reasonable estimate. The presence of the ethyl and methyl groups, which are weakly electron-donating, would be expected to result in a reduction potential that is slightly more negative than that of the unsubstituted quinoxaline 1,4-dioxide.

Representative First Reduction Potentials of Substituted Quinoxaline 1,4-Dioxides

| Substituent at C2 | Substituent at C3 | First Reduction Potential (Ep,c1 vs. Ag/AgCl) | Reference |

|---|---|---|---|

| -H | -H | -0.89 V | mdpi.com |

| -CH3 | -CH3 | -1.02 V | rsc.org |

| -COOEt | -CH3 | -0.74 V | mdpi.com |

| -CN | -Ph | -0.67 V | nih.gov |

Rearrangement Reactions of Quinoxaline 1,4-Dioxides

The quinoxaline 1,4-dioxide scaffold is susceptible to various rearrangement reactions, which can be triggered by photolytic or basic conditions.

Photoinduced Transformations and Photochemical Pathways

Upon exposure to ultraviolet (UV) radiation, 2-substituted quinoxaline 1,4-dioxides are known to undergo rearrangement. mdpi.comnih.gov The proposed pathway involves the initial formation of an oxaziridine (B8769555) intermediate, which is a three-membered ring containing an oxygen and a nitrogen atom. This intermediate is unstable and subsequently rearranges to form a more stable 3-oxoquinoxaline 1-N-oxide. For this compound, this photochemical transformation would be expected to yield 2-ethyl-3-methyl-3-oxo-3,4-dihydroquinoxaline 1-oxide.

Base-Catalyzed Rearrangements and Nucleophile-Induced Cyclizations

Quinoxaline 1,4-dioxides can undergo rearrangements in the presence of a base. mdpi.com The protons on the alkyl groups at the C2 and C3 positions, such as the ethyl and methyl groups in the title compound, are acidic due to the electron-withdrawing nature of the N-oxide groups. A strong base can deprotonate these positions, leading to the formation of a carbanion. This carbanion can then participate in various reactions. For instance, the condensation of 2-acetyl-3-methylquinoxaline 1,4-dioxide with aldehydes in the presence of sodium hydroxide (B78521) is a known reaction that proceeds via the deprotonation of the acetyl methyl group. nih.gov

Furthermore, the reaction of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide with nucleophiles can lead to cyclization products. While specific examples for this compound are not extensively documented, it is plausible that similar base-catalyzed and nucleophile-induced reactions could occur, leading to a variety of rearranged and cyclized products.

Nucleophilic and Electrophilic Substitution Reactions on the Quinoxaline Core

The electronic nature of the quinoxaline 1,4-dioxide system, with its electron-deficient pyrazine (B50134) ring and electron-rich benzene (B151609) ring, allows for both nucleophilic and electrophilic substitution reactions, although the former is more commonly reported.

The presence of the two N-oxide fragments significantly activates the quinoxaline core towards nucleophilic attack. This is particularly true for positions bearing a good leaving group, such as a halogen atom. Nucleophilic aromatic substitution (SNAAr) of halogens in the 6- and 7-positions of the benzene ring of quinoxaline 1,4-dioxides has been successfully employed to introduce various substituents, including amino groups. nih.gov This increased reactivity is attributed to the strong electron-withdrawing effect of the 1,4-dioxide moiety, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction.

Electrophilic substitution reactions on the benzene ring of quinoxaline 1,4-dioxides are less common. The pyrazine ring with its two N-oxide groups is strongly deactivating, which would disfavor electrophilic attack on the adjacent benzene ring. If an electrophilic substitution were to occur, it would be expected to take place at the 6- or 7-position, directed by the fused heterocyclic system. However, harsh reaction conditions would likely be required, and such reactions are not well-documented for 2,3-dialkyl-substituted quinoxaline 1,4-dioxides. For instance, the nitration of aromatic compounds typically requires strong acids, which could lead to decomposition of the N-oxide functionality. libretexts.orgmasterorganicchemistry.com

Reactivity at Activated Positions (e.g., 2, 3, 6, 7)

The quinoxaline 1,4-dioxide nucleus is rendered electron-deficient by the strong electron-withdrawing nature of the N-oxide functionalities. This effect is particularly pronounced at the C2, C3, C6, and C7 positions, making them susceptible to nucleophilic attack. nih.govnih.gov The introduction of substituents at these positions is a primary strategy for diversifying the chemical properties and biological activities of these compounds. nih.gov

Key findings from reactivity studies include:

Nucleophilic Aromatic Substitution: The presence of the di-N,N′-oxide fragment enhances the reactivity of the quinoxaline core towards nucleophilic substitution reactions. nih.gov This is a cornerstone method for the chemical modification of these heterocycles. For instance, new 3-methylquinoxaline 1,4-dioxides with various substituents at the 2 and 6(7) positions have been synthesized through nucleophilic aromatic substitution with amines. nih.gov Similarly, halogen atoms, alkoxy groups, or alkylthio groups at these activated positions are readily displaced by nucleophiles. nih.gov

Influence of Substituents: The biological potency of quinoxaline 1,4-dioxide derivatives is highly dependent on the substituents at the 2, 3, 6, and 7-positions. nih.gov Research has shown that the presence of electron-withdrawing groups, such as halo-substituents, at the 6- and 7-positions of the benzene moiety can lead to more active compounds. nih.govrsc.org Furthermore, the introduction of a carbonitrile fragment at position 2 has been shown to have a positive effect on the antitumor properties of certain derivatives. rsc.org The cytotoxic activity of 3-aryl-quinoxaline-2-carbonitrile 1,4-dioxide derivatives, for example, is significantly influenced by the substituents at both the C3 and C7 positions. mdpi.com

Table 1: Reactivity at Activated Positions of Quinoxaline 1,4-Dioxides

| Position | Type of Reaction | Common Substituents/Reagents | Significance |

|---|---|---|---|

| 2, 3 | Nucleophilic Substitution | Amines, Halogens, Alkoxy, Alkylthio | Core diversification for tuning biological activity. nih.govnih.gov |

| 6, 7 | Nucleophilic Substitution | Halogens, Sulfonamides | Introduction of electron-withdrawing groups to enhance potency. nih.govrsc.org |

| 2, 3, 6, 7 | General Substitution | Electron-withdrawing groups | Generally leads to more biologically active compounds. nih.gov |

Influence of N-Oxide Groups on Electronic Distribution and Reactivity

The two N-oxide groups are the defining structural feature of quinoxaline 1,4-dioxides, and they are paramount to the compounds' reactivity and biological action. nih.govnih.gov Their presence is often essential for the observed antibacterial and antitumor activities. nih.gov

Key influences of the N-oxide groups are:

Electronic Activation: The N-oxide groups are strongly electron-withdrawing, which polarizes the molecule and activates the heterocyclic ring system. This heightened reactivity is similar to that observed in other heteroaromatic N-oxides and facilitates reactions like nucleophilic substitutions that would otherwise be difficult. nih.gov

Prodrug Character: Quinoxaline 1,4-dioxides often act as prodrugs. nih.gov Under hypoxic (low oxygen) conditions, such as those found in solid tumors or anaerobic bacterial environments, the N-oxide groups can be enzymatically reduced. researchgate.netnih.gov This reduction process is believed to generate reactive free-radical species. researchgate.net

Mechanism of Action: The formation of these free radicals is a critical aspect of the mechanism of action for many quinoxaline 1,4-dioxides. The generated radicals can cause cellular damage, including the cleavage of DNA, which leads to cell death. researchgate.netnih.gov This bio-reductive activation explains the selective cytotoxicity of some of these compounds against hypoxic tumor cells. researchgate.net The reduction of the N-oxide groups is a key step; losing one or both oxygen atoms typically results in a loss of antibacterial activity. nih.gov

Reactivity of Alkyl and Acyl Side Chains in this compound Analogues

The alkyl groups at the C2 and C3 positions, such as the ethyl and methyl groups in the title compound, are not mere passive substituents. The electron-withdrawing character of the quinoxaline 1,4-dioxide ring activates the α-protons of these alkyl side chains, making them acidic enough to participate in a variety of chemical reactions. nih.govresearchgate.net

Condensation Reactions Involving Methyl and Ethyl Groups

The activated methyl and ethyl groups on the quinoxaline 1,4-dioxide scaffold can act as nucleophiles in condensation reactions, providing a pathway to more complex molecular architectures. This reactivity is analogous to that of α-carbons in other carbonyl and nitro compounds. nih.govresearchgate.net

Aldol-type Condensations: The protons on the carbon adjacent to the quinoxaline ring can be abstracted by a base to form a carbanion. This nucleophile can then attack aldehydes and ketones in condensation reactions. For example, 2-methylquinoxaline (B147225) 1,4-dioxide derivatives have been successfully condensed with aldehydes like 4,4'-biphenyl carboxaldehyde. researchgate.net Similarly, 2-acetyl-3-methylquinoxaline 1,4-dioxide readily undergoes condensation with p-chlorobenzaldehyde in a sodium hydroxide solution to yield the corresponding chalcone (B49325), a reaction that proceeds in high yield. nih.gov

Nitrogen-based Condensations: The activated methyl group can also react with nitroso compounds. The condensation of 2-methylquinoxaline 1,4-dioxide with p-nitrosodimethylaniline results in the formation of a nitrone in high yield, demonstrating the versatility of the reactive methyl group. nih.gov

Table 2: Examples of Condensation Reactions of Alkyl/Acyl Quinoxaline 1,4-Dioxides

| Quinoxaline Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Acetyl-3-methylquinoxaline 1,4-dioxide | p-Chlorobenzaldehyde | Chalcone | nih.gov |

| 2-Methylquinoxaline 1,4-dioxide | p-Nitrosodimethylaniline | Nitrone | nih.gov |

| 2-Methylquinoxaline 1,4-dioxide derivatives | 4,4'-Biphenyl carboxaldehyde | Stilbene-like derivatives | researchgate.net |

Functionalization and Derivatization of Alkyl Substituents

Beyond condensation, the reactivity of the side chains allows for other functionalizations. These transformations are crucial for structure-activity relationship (SAR) studies and for developing derivatives with improved properties.

Wittig Reaction: The reactivity of acyl groups attached to the quinoxaline 1,4-dioxide ring can be harnessed for further synthesis. A notable example is the Wittig reaction of 2-acetyl-3-methylquinoxaline 1,4-dioxide, which, under microwave irradiation, yields an enone. nih.gov This demonstrates that the acetyl group can be converted into a carbon-carbon double bond, expanding the synthetic possibilities.

Heterocyclization: The products of side-chain condensation can serve as intermediates for building new heterocyclic rings. For instance, chalcones derived from 2-acetyl-3-methylquinoxaline 1,4-dioxide can be treated with reagents like thiourea (B124793) or hydrazine (B178648) to construct thiopyrimidine and pyrazole (B372694) rings, respectively, fused or linked to the quinoxaline system. nih.govmdpi.com

Oxidation and Further Transformation: While direct oxidation of the ethyl and methyl groups can be challenging, related transformations on functionalized side chains are well-documented. For example, the hydrazide of 3-methylquinoxaline-2-carboxylic acid can be condensed with benzaldehydes to form hydrazones, showcasing functionalization at the C2 position. mdpi.com

These reactions highlight that the alkyl and acyl side chains on the this compound core are reactive handles that enable significant structural modification, leading to a wide array of new chemical entities. nih.govmdpi.com

Derivatization Strategies and Molecular Diversification of the 2 Ethyl 3 Methylquinoxaline 1,4 Dioxide Scaffold

Modification of Pyrazine (B50134) Ring Substituents (Ethyl, Methyl)

The alkyl groups at positions 2 and 3 of the quinoxaline (B1680401) 1,4-dioxide ring are primary targets for chemical modification. The acidity of the α-protons on these alkyl groups is increased, making them susceptible to condensation and substitution reactions. mdpi.com Transformations of these groups are a cornerstone for creating diverse derivatives. mdpi.com

A key strategy for diversifying the quinoxaline 1,4-dioxide scaffold involves the conversion of its side-chain functional groups into various heterocyclic systems. This is often achieved through the reaction of a precursor, such as a chalcone (B49325) derived from an acylquinoxaline 1,4-dioxide, with binucleophilic reagents.

For instance, the acetyl group of 2-acetyl-3-methylquinoxaline 1,4-dioxide can be used to build more complex structures. An example is the heterocyclization of a chalcone intermediate (formed from the acetyl derivative) with reagents like hydrazine (B178648) or thiourea (B124793). mdpi.com Reaction with hydrazine hydrate (B1144303) leads to the formation of a pyrazole (B372694) ring, while reaction with thiourea under basic conditions yields a thiopyrimidine derivative. mdpi.com This approach effectively appends new five- or six-membered heterocyclic rings to the core structure, significantly altering its steric and electronic profile.

Another method involves the transformation of a carboxylic acid hydrazide. The hydrazide of 3-methylquinoxaline-2-carboxylic acid 1,4-dioxide, for example, can be cyclized with carbon disulfide (CS2) to introduce a 1,3,4-oxadiazole-thione moiety or condensed with acetylacetone (B45752) to form a pyrazole ring. researchgate.net

| Starting Material | Reagent(s) | Resulting Heterocycle | Reference |

| Chalcone of 2-acetyl-3-methylquinoxaline 1,4-dioxide | Hydrazine | Pyrazole | mdpi.com |

| Chalcone of 2-acetyl-3-methylquinoxaline 1,4-dioxide | Thiourea | Thiopyrimidine | mdpi.com |

| 3-Methylquinoxaline-2-carboxy hydrazide 1,4-dioxide | Carbon Disulfide (CS2) | 1,3,4-Oxadiazole-thione | researchgate.net |

| 3-Methylquinoxaline-2-carboxy hydrazide 1,4-dioxide | Acetylacetone | Pyrazole | researchgate.net |

Chalcones, characterized by an α,β-unsaturated carbonyl system, are valuable synthetic intermediates. nih.gov The synthesis of chalcones from acylquinoxaline 1,4-dioxides is a well-established method for extending the conjugation of the system and providing a versatile handle for further reactions. mdpi.com

The Claisen-Schmidt condensation is the primary method used for this transformation. jetir.org Specifically, 2-acetyl-3-methylquinoxaline 1,4-dioxide can be condensed with various aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521), to yield the corresponding chalcone derivatives. mdpi.com A documented example is the reaction with p-chlorobenzaldehyde, which produces the corresponding quinoxaline 1,4-dioxide chalcone in high yield. mdpi.com These conjugated systems are not only of interest in their own right but also serve as precursors for synthesizing heterocyclic derivatives, as discussed in the previous section. mdpi.comiau.ir

| Quinoxaline Reactant | Aldehyde Reactant | Base | Product | Reference |

| 2-Acetyl-3-methylquinoxaline 1,4-dioxide | p-Chlorobenzaldehyde | NaOH | 1-(3-Methyl-1,4-dioxyquinoxalin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | mdpi.com |

Functionalization of the Benzene (B151609) Ring of Quinoxaline 1,4-Dioxides

The benzene portion of the quinoxaline 1,4-dioxide scaffold can also be functionalized, although this is sometimes more challenging than modifying the pyrazine ring substituents. The N-oxide groups activate the benzene ring towards certain electrophilic and nucleophilic reactions. mdpi.com

Direct electrophilic substitution on the benzene ring of the quinoxaline 1,4-dioxide system, such as nitration and halogenation, is influenced by the deactivating nature of the pyrazine-N-oxide moiety. However, these reactions are crucial for introducing functional groups that can be further manipulated. While specific studies on the halogenation and nitration of 2-ethyl-3-methylquinoxaline (B2476875) 1,4-dioxide are not extensively detailed in the provided context, general principles for quinoxaline derivatives apply. The presence of the di-N-oxide fragment generally directs electrophilic attack to the benzene ring. researchgate.net The introduction of halogen atoms, for instance, provides a handle for subsequent cross-coupling or nucleophilic substitution reactions. researchgate.net

The electron-withdrawing character of the pyrazine di-N-oxide core makes the benzene ring susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group, such as a halogen, is present at the 6 or 7-positions. mdpi.com This reactivity is a key method for introducing a wide range of substituents onto the carbocyclic portion of the scaffold.

A series of 6(7)-aminoquinoxaline-2-carbonitrile 1,4-dioxides has been synthesized by treating the corresponding halogen derivatives with various diamines in solvents like DMF. nih.gov This substitution proceeds efficiently because the pyrazine nucleus activates the halogen atoms in the benzene ring. nih.gov Similarly, studies on 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have shown that a halogen atom at position 6 can be displaced by nucleophiles like piperazine (B1678402) to introduce new functionalities. nih.gov This highlights a robust method for creating derivatives functionalized on the benzene ring, which is critical for exploring structure-activity relationships. researchgate.net

| Substrate | Nucleophile | Position(s) of Substitution | Product Type | Reference |

| Halogenated 3-phenylquinoxaline-2-carbonitrile 1,4-dioxides | Diamines | 6 or 7 | 6(7)-Aminoquinoxaline-2-carbonitrile 1,4-dioxides | nih.gov |

| 6-Halo-2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides | Piperazine | 6 | 6-Piperazinyl-2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides | nih.gov |

Synthesis of Polyfunctionalized and Hybrid Quinoxaline 1,4-Dioxide Structures

The development of polyfunctionalized and hybrid molecules, where the quinoxaline 1,4-dioxide scaffold is linked to other pharmacophores or functional units, represents an advanced diversification strategy. This approach aims to combine the properties of different molecular entities to create compounds with novel or enhanced characteristics.

One prominent method for creating such hybrids is through "click chemistry." For example, a quinoxaline derivative bearing a terminal alkyne can be coupled with various organic azides to form a library of quinoxaline-triazole hybrids. acs.org This 1,3-dipolar cycloaddition reaction is highly efficient and allows for the connection of the quinoxaline scaffold to a wide array of other molecules, including those with additional bioactive properties. acs.org

Furthermore, combining derivatization strategies at different positions of the quinoxaline ring leads to polyfunctionalized structures. A compound can be modified at the 2-position (e.g., with an acyl or carboxyl group), while simultaneously bearing a substituent introduced via nucleophilic substitution at the 6- or 7-position of the benzene ring. researchgate.netnih.gov For instance, new 3-methylquinoxaline 1,4-dioxides have been synthesized with variations at both the 2-position and the 6(7)-positions through nucleophilic substitution with amines, resulting in polyfunctionalized molecules. researchgate.net These complex structures are crucial for in-depth exploration of the chemical space around the quinoxaline 1,4-dioxide core.

Computational and Theoretical Investigations of Quinoxaline 1,4 Dioxides

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for analyzing the electronic structure and thermodynamic stability of quinoxaline (B1680401) 1,4-dioxides. researchgate.net These calculations provide insights into molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity.

A key aspect of stability for this class of compounds is the strength of the N-oxide bonds. Combined experimental and computational studies have been conducted on 2-methyl-3-(R)-quinoxaline 1,4-dioxide derivatives to determine their thermodynamic properties. nih.gov Using a combination of combustion calorimetry and DFT calculations, researchers have determined the standard molar enthalpies of formation (ΔfH°m) and the N-O bond dissociation enthalpies. nih.govunt.edu The theoretical calculations showed excellent agreement with experimental results, validating the use of DFT for predicting the stability of these molecules. nih.govunt.edu The first and second N-O bond dissociation enthalpies are particularly important, as the bioreduction of the N-oxide groups is often linked to the biological activity of these compounds. mdpi.com The presence of electron-withdrawing groups has been noted to facilitate this reduction process, which can be rationalized through quantum chemical analysis of the molecule's electron affinity and orbital energies. mdpi.com

Table 1: Experimental and Calculated Gas-Phase Enthalpies of Formation for 2-methyl-3-(R)-quinoxaline 1,4-dioxide Derivatives Data sourced from a combined experimental and computational study. nih.gov

| Compound (Substituent R) | Experimental ΔfH°m(g) (kJ·mol⁻¹) | Calculated ΔfH°m(g) (kJ·mol⁻¹) |

|---|---|---|

| Methyl | 113.8 ± 7.9 | 113.1 |

| Ethoxycarbonyl | -221.7 ± 9.3 | -225.1 |

| Benzyl (B1604629) | 238.9 ± 11.2 | 240.2 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like 2-Ethyl-3-methylquinoxaline (B2476875) 1,4-dioxide, MD simulations can provide critical insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or a biological receptor.

MD simulations can map the potential energy surface of the molecule, revealing the most stable conformations and the energy barriers between them. The flexibility of the ethyl and methyl side chains, for instance, can be analyzed to understand their preferred orientations relative to the quinoxaline ring. Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the compound in a solvent like water, one can observe the formation and dynamics of hydrogen bonds and other non-covalent interactions. In the context of drug design, MD simulations are used to model the stability of a ligand-protein complex, showing how the compound adapts its conformation within a binding site and how the network of interactions evolves over time. researchgate.net For example, MD simulations have been used to provide a molecular-level understanding of how other quinoxaline derivatives interact with surfaces, demonstrating the power of this technique to model complex intermolecular events. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This approach is widely used in medicinal chemistry to predict the activity of new compounds and to guide the synthesis of more potent analogues. nih.gov

Both 2D and 3D-QSAR models have been developed for various series of quinoxaline 1,4-dioxide derivatives to understand the structural requirements for their biological activities, such as antitubercular or antifungal effects. nih.govnih.govmdpi.com

2D-QSAR models correlate biological activity with 2D descriptors like molecular weight, lipophilicity (logP), and topological indices.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture. nih.gov These methods build a 3D model by aligning a series of active molecules and calculating their steric and electrostatic fields. The resulting models generate contour maps that visualize regions where modifications to the chemical structure would likely increase or decrease biological activity.

For instance, a 3D-QSAR study on quinoxaline 1,4-di-N-oxide derivatives as antituberculosis agents was performed to investigate their structure-activity relationship. nih.gov The CoMFA and CoMSIA models were built based on the in vitro antimycobacterial activity data against Mycobacterium tuberculosis (H37Rv). nih.gov

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. Key statistical parameters include:

q² (or Q²) : The cross-validated correlation coefficient, obtained from methods like leave-one-out (LOO) cross-validation. A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.

r² (or R²) : The non-cross-validated correlation coefficient, which measures the goodness of fit of the model to the training data. An r² value close to 1.0 indicates a strong correlation.

F-statistic and Standard Error of Estimate (SEE) : These parameters also measure the statistical significance and precision of the model.

In the 3D-QSAR study of antitubercular quinoxaline 1,4-di-N-oxides, the developed CoMFA and CoMSIA models showed robust statistical validation. nih.gov The resulting contour maps from these models provided valuable information for the rational design of novel, more potent quinoxaline derivatives. nih.gov

Table 2: Statistical Parameters of 3D-QSAR Models for Antitubercular Quinoxaline 1,4-Dioxide Derivatives Data from Li et al. (2016) on antimycobacterial agents. nih.gov

| Model | q² (LOO) | r² | F value | Standard Error of Estimate (SEE) | Field Contribution (Steric/Electrostatic) |

|---|---|---|---|---|---|

| CoMFA | 0.507 | 0.923 | 111.957 | 0.176 | 63.2% / 36.8% |

| CoMSIA | 0.665 | 0.977 | 146.402 | 0.101 | See source for individual field contributions (Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor) |

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. rsc.org This method is crucial for structure-based drug design, helping to elucidate the mechanism of action of a compound and predict its binding affinity.

For quinoxaline 1,4-dioxide derivatives, docking studies have been employed to investigate their interactions with various biological targets. For example, derivatives have been docked into the active sites of enzymes like the Mycobacterium DNA gyrase B subunit, carbonic anhydrases, and α-glucosidase to explain their antimycobacterial, anticancer, and antidiabetic activities, respectively. nih.govnih.govrsc.org

The docking process involves placing the ligand in multiple positions and orientations within the receptor's binding site and scoring each pose based on a scoring function. This function estimates the binding free energy, with lower scores typically indicating better binding affinity. The results provide a 3D model of the ligand-receptor complex, highlighting key intermolecular interactions such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Electrostatic interactions

These predicted binding modes can confirm experimental findings and guide the optimization of lead compounds. For example, docking studies of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives confirmed a binding mode within the DNA gyrase B active site that was similar to that of a known inhibitor, providing a clear hypothesis for their mechanism of action. nih.gov

Table 3: Examples of Molecular Docking Studies on Quinoxaline Derivatives

| Quinoxaline Derivative Class | Biological Target | Reported Finding / Key Interaction | Reference |

|---|---|---|---|

| Quinoxaline-2-carboxamide 1,4-di-N-oxides | Mycobacterium DNA gyrase B | Binding mode confirmed to be similar to that of the novobiocin (B609625) X-ray structure. | nih.gov |

| Sulfonamide-derived quinoxaline 1,4-dioxides | Carbonic Anhydrase IX (CA IX) | Docking estimated the binding mode of the most active ligands in the enzyme's active site. | rsc.org |

| Diphenylquinoxaline-6-carbohydrazide hybrids | α-Glucosidase | The most potent derivative showed favorable interactions (H-bonds, pi-pi stacking) with key residues like Trp481 and Phe525. | nih.gov |

| 4-Methyl-3-oxo-3,4-dihydroquinoxaline derivatives | EGFR and COX-2 | Docking studies showed good correlation with in vitro anticancer and anti-inflammatory activities. | rsc.orgrsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Quinoxaline 1,4 Dioxides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR)

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in a molecule.

In the ¹H NMR spectrum of a closely related compound, 2-isopropyl-3-methylquinoxaline 1,4-dioxide, the aromatic protons on the quinoxaline (B1680401) ring appear as distinct multiplets in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic system and the N-oxide groups. nih.govresearchgate.net The aliphatic protons of the alkyl substituents (isopropyl and methyl groups) resonate in the upfield region. For 2-Ethyl-3-methylquinoxaline (B2476875) 1,4-dioxide, one would expect to observe a quartet and a triplet for the ethyl group, and a singlet for the methyl group, with chemical shifts influenced by their proximity to the heterocyclic ring.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons of the quinoxaline ring are expected to resonate in the aromatic region (typically δ 110-150 ppm). The presence of the electron-withdrawing N-oxide groups would shift the signals of the adjacent carbons (C2 and C3) further downfield. The carbons of the ethyl and methyl substituents would appear in the aliphatic region (typically δ 10-30 ppm).

A representative, though not identical, dataset for 2-isopropyl-3-methylquinoxaline 1,4-dioxide is presented below for comparative purposes. nih.govresearchgate.net

| Parameter | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) |

| Aromatic-H | 8.43 (d, J = 3.5 Hz, 2H), 7.88 (d, J = 3.2 Hz, 2H) |

| CH (isopropyl) | - |

| CH₃ (isopropyl) | - |

| CH₃ (methyl) | - |

| Parameter | IR νₘₐₓ (KBr, cm⁻¹) |

| N-O stretch | 1357, 1315 |

| C=N stretch | 1605 |

| Aromatic C-H stretch | 3125 |

| Aliphatic C-H stretch | 2943, 2866 |

Note: Specific peak assignments for the isopropyl and methyl groups were not provided in the source. The table above is for 2-isopropyl-3-methylquinoxaline 1,4-dioxide and serves as an illustrative example.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-Ethyl-3-methylquinoxaline 1,4-dioxide, a COSY spectrum would show correlations between the protons of the ethyl group (the methylene (B1212753) and methyl protons) and would also help in assigning the connectivity of the protons on the benzene (B151609) portion of the quinoxaline ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the proton signal to its corresponding carbon atom. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show correlations from the ethyl and methyl protons to the C2 and C3 carbons of the quinoxaline ring, confirming their positions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₂N₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can reveal characteristic losses of neutral fragments from the molecular ion. For quinoxaline 1,4-dioxides, common fragmentation pathways may involve the loss of oxygen atoms, alkyl groups, or cleavage of the heterocyclic ring. docbrown.inforesearchgate.net

| Compound | Formula | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ |

| 2-isopropyl-3-methylquinoxaline 1,4-dioxide | C₁₂H₁₅N₂O₂ | 219.1134 | 217.20 (ESI-MS) |

Note: The observed mass for the isopropyl analog appears to be reported from a low-resolution ESI-MS and may not reflect the exact mass. The calculated mass is for the protonated molecule. nih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-O stretching vibrations : Typically observed in the range of 1250-1380 cm⁻¹.

C=N stretching vibrations of the quinoxaline ring.

Aromatic C-H and C=C stretching vibrations .

Aliphatic C-H stretching vibrations of the ethyl and methyl groups.

The IR spectrum of the analogous 2-isopropyl-3-methylquinoxaline 1,4-dioxide shows strong bands at 1357 cm⁻¹ and 1315 cm⁻¹, which can be attributed to the N-O stretching vibrations. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The quinoxaline 1,4-dioxide core constitutes an extended chromophore. The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The exact positions of these absorptions (λₘₐₓ) are sensitive to the substitution pattern on the quinoxaline ring. A study on 1-ethyl-3-methylquinoxaline-2-thione, a related structure, indicates that such compounds are studied using UV-Vis spectroscopy. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While the crystal structure for this compound is not publicly available, the structure of the closely related 2-isopropyl-3-methylquinoxaline 1,4-dioxide has been determined. nih.govresearchgate.netnih.gov This analysis reveals that the quinoxaline ring system is essentially planar. In the crystal lattice, molecules can be stabilized by intermolecular interactions such as π-π stacking.

Crystallographic Data for 2-Isopropyl-3-methylquinoxaline 1,4-dioxide:

| Parameter | Value |

| Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 |

| Crystal System | Orthorhombic |

| Space Group | P nma |

| a (Å) | 13.3879 (10) |

| b (Å) | 6.8462 (6) |

| c (Å) | 11.8861 (9) |

| V (ų) | 1089.44 (15) |

| Z | 4 |

Source: nih.govresearchgate.net

This data provides a reliable model for the expected solid-state structure and packing of this compound, with the understanding that the substitution of an isopropyl group with an ethyl group would lead to minor variations in the unit cell parameters and crystal packing.

Biological Activity Mechanisms and Biochemical Interplay of Quinoxaline 1,4 Dioxides

Mechanisms of Action Involving Nucleic Acid Interaction

The antibacterial and cytotoxic effects of many quinoxaline (B1680401) 1,4-dioxide derivatives are attributed to their ability to interact with and damage nucleic acids. The mode of action studies have confirmed the DNA-damaging nature of this class of compounds nih.gov. This interaction can occur through several mechanisms, including direct DNA damage and intercalation.

The DNA-damaging potential of QdNOs is often linked to their bioreductive activation. Under certain physiological conditions, particularly in anaerobic or hypoxic environments, the N-oxide groups can be reduced, leading to the formation of reactive radical species. These radicals can then interact with DNA, causing strand breaks and other forms of damage that ultimately inhibit DNA replication and lead to cell death. This mechanism is a key aspect of their antimicrobial and anticancer activities researchgate.net.

While direct evidence for intercalation by 2-Ethyl-3-methylquinoxaline (B2476875) 1,4-dioxide is not extensively documented, the planar aromatic structure of the quinoxaline ring system is a common feature of many DNA intercalating agents. Intercalation involves the insertion of a planar molecule between the base pairs of DNA, which can disrupt the normal helical structure and interfere with DNA replication and transcription.

Table 1: Examples of DNA-Damaging Activity of Quinoxaline 1,4-Dioxide Derivatives

| Derivative | Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2-Acyl-3-trifluoromethylquinoxaline 1,4-dioxides | Mycobacterium smegmatis | Confirmed DNA-damaging nature | nih.gov |

Redox Cycling and Reactive Oxygen Species (ROS) Generation

A pivotal mechanism underlying the biological activity of quinoxaline 1,4-dioxides is their ability to undergo redox cycling and generate reactive oxygen species (ROS). This process is central to their broad-spectrum antimicrobial and cytotoxic effects.

Under aerobic conditions, QdNOs can be reduced by cellular reductases in a one-electron transfer process to form a radical anion. This radical anion can then rapidly transfer its electron to molecular oxygen, regenerating the parent compound and producing a superoxide (B77818) radical (O₂⁻). This process, known as redox cycling, can be repeated, leading to the continuous generation of superoxide radicals. These superoxide radicals can then be converted to other highly reactive species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), which can cause widespread damage to cellular components, including DNA, proteins, and lipids, leading to oxidative stress and cell death.

The generation of ROS has been suggested as a primary mechanism of action for the trypanocidal activity of some quinoxaline 1,4-di-N-oxide derivatives, leading to oxidative stress and parasite death.

Interaction with Key Biological Macromolecules

Quinoxaline 1,4-dioxides can exert their biological effects through interaction with essential biological macromolecules, particularly enzymes that are critical for cell survival and proliferation.

DNA Gyrase: Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and recombination. It is a well-established target for antibacterial agents. Some studies have suggested that quinoxaline derivatives can inhibit DNA gyrase. While direct inhibition data for 2-Ethyl-3-methylquinoxaline 1,4-dioxide is scarce, related compounds have been investigated as potential DNA gyrase inhibitors nih.govnih.govals-journal.comresearchgate.netinspiralis.com. The inhibition of this enzyme would prevent the necessary topological changes in DNA, leading to a bactericidal effect.

Trypanothione Reductase (TR): In certain parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease, trypanothione reductase (TR) is a crucial enzyme for maintaining redox balance and protecting the parasite from oxidative stress. TR is absent in mammals, making it an attractive target for the development of selective antiparasitic drugs. Several quinoxaline 1,4-di-N-oxide derivatives have been identified as inhibitors of TR nih.govnih.gov. Molecular docking and enzymatic assays have shown that these compounds can bind to the active site of TR, leading to its inhibition and consequently, the death of the parasite nih.gov. While specific studies on this compound are limited, related methyl and ethyl quinoxaline-7-carboxylate 1,4-di-N-oxides have been suggested as potential TR inhibitors nih.gov.

Table 2: Enzyme Inhibition by Quinoxaline 1,4-Dioxide Derivatives

| Derivative Class | Target Enzyme | Organism | Potential Effect |

|---|---|---|---|

| Quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxides | DNA Gyrase B subunit | Mycobacterium | Inhibition of DNA replication |

Influence on Cellular Metabolic Pathways and Microbial Growth Inhibition Mechanisms

The antimicrobial activity of quinoxaline 1,4-dioxides is a result of their multifaceted impact on microbial cells. The generation of ROS and the damage to DNA are primary mechanisms that lead to the inhibition of microbial growth.

The disruption of cellular redox balance through ROS production can inhibit the function of numerous metabolic enzymes that are sensitive to oxidative stress. This can lead to a general shutdown of essential metabolic pathways, including cellular respiration and nutrient metabolism, ultimately resulting in bacteriostasis or cell death.

Furthermore, the damage to DNA and the inhibition of enzymes like DNA gyrase directly interfere with the fundamental processes of cell division and proliferation. This multifaceted attack on critical cellular functions contributes to the broad-spectrum antibacterial activity observed for many quinoxaline 1,4-dioxide derivatives researchgate.net.

The specific impact of this compound on microbial metabolic pathways has not been extensively detailed in the available literature. However, based on the known mechanisms of the broader class of QdNOs, it is plausible that it exerts its antimicrobial effects through similar pathways involving oxidative stress and interference with DNA replication. A metabolite of the related compound 2:3-dimethylquinoxaline 1:4-dioxide, namely 2-Hydroxymethyl-3-methylquinoxaline 1:4-dioxide, has been shown to be active against gram-negative bacteria nih.gov.

Selective Toxicity Towards Specific Cellular Environments (e.g., Hypoxic Conditions) via Bioreduction

A hallmark of many quinoxaline 1,4-dioxides is their selective toxicity towards cells in hypoxic (low oxygen) environments. This property is of particular interest in the context of cancer therapy, as solid tumors often contain hypoxic regions that are resistant to conventional chemotherapy and radiotherapy.

The selective toxicity is directly linked to the bioreduction of the N-oxide groups. In hypoxic conditions, the one-electron reduction of the QdNO leads to the formation of a radical anion. In the absence of sufficient oxygen to engage in redox cycling, this radical anion can undergo further reduction to form highly reactive and cytotoxic species. These species can then cause significant cellular damage, particularly to DNA, leading to cell death researchgate.net.

Table 3: Hypoxia-Selective Cytotoxicity of Quinoxaline 1,4-Dioxide Derivatives

| Derivative Class | Cell Line | Key Finding | Reference |

|---|---|---|---|

| 3-Aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides | V79 cells | High potency and excellent selectivity under hypoxic conditions | nih.gov |

| 2-(3-arylacryloyl)-3-methylquinoxaline 1,4-dioxides | B16 murine melanoma, L1210 murine leukemia | Potential as hypoxic selective cytotoxins | researchgate.net |

Emerging Applications and Future Directions in Quinoxaline 1,4 Dioxide Research

Development of Novel Chemical Probes for Investigating Biological Systems

The inherent chemical properties of quinoxaline (B1680401) 1,4-dioxides make them promising candidates for the development of chemical probes to explore complex biological systems. A key feature is their ability to undergo bioreduction, particularly in hypoxic (low-oxygen) environments characteristic of solid tumors and certain bacterial colonies. researchgate.net This process often involves the formation of radical species that can interact with and damage biological macromolecules like DNA. researchgate.net

The two N-oxide groups are central to this functionality, acting as latent reactive sites that can be unmasked by specific cellular enzymes, such as oxidoreductases. nih.govmdpi.com This selective activation in specific microenvironments allows for the design of probes that can report on cellular redox states or target hypoxic cells. For instance, derivatives of quinoxaline 1,4-dioxide can be functionalized with reporter molecules (e.g., fluorophores) that are activated upon reduction of the N-oxide groups. Such probes could be invaluable tools for imaging hypoxic regions in tumors, tracking bacterial infections, or studying the mechanisms of oxidative stress within cells. The widespread activity of these compounds is often linked to this generation of free radicals. researchgate.net

Applications in Catalysis and Organic Transformations beyond Traditional Pharmaceutical Synthesis

While research has extensively documented the synthesis of quinoxaline 1,4-dioxides using various catalysts like zeolites and heteropolyoxometalates, the application of the quinoxaline scaffold itself in catalysis is an emerging area. researchgate.netnih.gov More established is the role of 2-Ethyl-3-methylquinoxaline (B2476875) 1,4-dioxide and its analogues as versatile building blocks in a variety of organic transformations that extend beyond typical drug synthesis.

The reactivity of the N-oxide fragments and the functional groups on the quinoxaline ring facilitate a range of chemical modifications. nih.govmdpi.com For example, 2-acetyl-3-methylquinoxaline 1,4-dioxide, a close analogue, undergoes condensation with aldehydes to form chalcones. nih.gov These resulting chalcones can then be used in further heterocyclization reactions with reagents like thiourea (B124793) or hydrazine (B178648) to create complex fused heterocyclic systems, such as thiopyrimidino- and pyrazolo-quinoxalines. nih.gov The Wittig reaction of acetyl-substituted quinoxaline 1,4-dioxides has also been employed to synthesize enones, which are valuable intermediates in organic chemistry. nih.gov These transformations highlight the utility of the quinoxaline 1,4-dioxide core as a rigid and electronically tunable platform for constructing complex molecular architectures for diverse chemical applications.

Exploration in Advanced Materials Science and Engineering

The unique photophysical and electronic properties of the quinoxaline core have led to its exploration in advanced materials science. Quinoxaline derivatives are recognized for their potential applications as dyes, efficient electroluminescent materials for devices like OLEDs, and organic semiconductors. nih.govresearchgate.netnih.gov The extended π-system of the quinoxaline ring, which can be further modulated by substituents, allows for tuning of its light-absorbing and emitting properties.

Furthermore, the rigid structure of the quinoxaline scaffold makes it an excellent component for creating larger, well-defined supramolecular structures. Researchers have utilized them as building blocks for synthesizing anion receptors and cavitands, which are host molecules designed for molecular recognition. nih.gov The ability to functionalize the quinoxaline ring at various positions allows for the precise spatial arrangement of binding sites, leading to highly selective host-guest complexes. This opens up possibilities for their use in chemical sensing, separation technologies, and the construction of complex molecular machines.

Integration of High-Throughput Screening and Automated Synthesis in Chemical Discovery

The drive to accelerate the discovery of new functional molecules has led to the adoption of modern techniques for the synthesis and screening of quinoxaline 1,4-dioxide derivatives. A significant advancement is the use of microdroplet-based reaction systems for high-throughput screening of synthesis conditions. nih.gov This technology utilizes picoliter- to nanoliter-volume droplets as individual microreactors, which are analyzed in real-time using mass spectrometry.

This approach offers dramatic improvements over traditional bulk-phase synthesis. nih.gov For the synthesis of quinoxaline derivatives, the microdroplet method has been shown to increase reaction yields significantly and reduce reaction times from hours to mere seconds. nih.gov This platform allows for the rapid screening of multiple parameters—such as solvent composition, flow rate, and spray voltage—to quickly identify the optimal conditions for synthesizing a specific derivative. nih.govresearchgate.net The ability to perform scaled-up synthesis using this optimized microdroplet platform further enhances its utility for both academic research and industrial production of functional quinoxaline compounds. nih.gov

Table 1: Comparison of Microdroplet vs. Bulk-Phase Synthesis of Quinoxaline Derivatives

| Feature | Microdroplet Reaction | Conventional Bulk-Phase Reaction |

| Reaction Time | Milliseconds to seconds nih.gov | Often requires longer periods (hours) nih.gov |

| Reaction Yield | Significantly higher conversion rates (e.g., up to 90%) nih.gov | Considerably lower yields nih.gov |

| Catalyst Requirement | Can proceed efficiently without a catalyst nih.gov | Often requires metal or acid catalysts nih.govnih.gov |

| Screening Speed | High-throughput screening of conditions is possible nih.gov | Slow, one-at-a-time optimization |

| Scale | Nanoliter to picoliter droplets nih.gov | Milliliter to liter scale |

Rational Design Principles for Next-Generation Quinoxaline 1,4-Dioxide Derivatives

The development of new quinoxaline 1,4-dioxide derivatives with tailored properties is increasingly guided by rational design principles based on extensive structure-activity relationship (SAR) studies. nih.gov The biological activity and physical properties of these compounds can be finely tuned by strategic placement of different functional groups on the quinoxaline core.

The N-oxide groups at the 1- and 4-positions are widely recognized as critical for many biological activities, often acting as bioreductive triggers. researchgate.netfrontiersin.org The loss of one or both N-oxides typically leads to a significant decrease or total loss of activity. utrgv.edu

Substituents at the C2 and C3 positions have a profound impact on the molecule's function. For instance, SAR studies have shown that for antibacterial activity, a methyl group at the C3 position is favorable. utrgv.edu The nature of the substituent at C2 can be varied to modulate activity; for example, quinoxaline-2-carboxylate derivatives with a benzyl (B1604629) group in the carboxylate have shown enhanced antibacterial properties. utrgv.edu

Modifications on the benzene (B151609) ring, particularly at the C6 and C7 positions, also play a key role. The introduction of electron-withdrawing groups like a chlorine atom at these positions often enhances antibacterial activity, whereas electron-donating groups like a methyl group can reduce it. utrgv.edu These established SAR principles provide a roadmap for the rational design of next-generation derivatives, allowing chemists to create molecules with optimized potency, selectivity, and desired physicochemical properties for applications ranging from therapeutics to materials science.

Table 2: Summary of Structure-Activity Relationship (SAR) for Quinoxaline 1,4-Dioxide Derivatives

| Position | Substituent Effect | Resulting Property/Activity |

| N1, N4-Dioxide | Presence of both N-oxide groups is often essential. researchgate.netutrgv.edu | Crucial for bioreduction and many biological activities. frontiersin.org |

| C2 | Varied groups (e.g., benzyl carboxylate, carbonitrile). utrgv.edursc.org | Modulates potency and selectivity. rsc.org |

| C3 | Methyl group is often favorable. utrgv.edu | Enhances antibacterial activity. utrgv.edu |